3-(环己硫基)苯基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

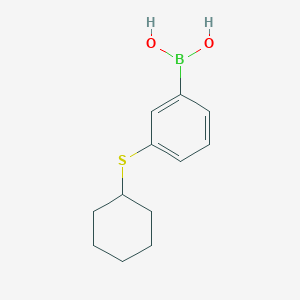

3-(Cyclohexylthio)phenylboronic acid is a chemical compound with the molecular formula C12H17BO2S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic acid ester functional group .

Molecular Structure Analysis

The molecular structure of 3-(Cyclohexylthio)phenylboronic acid is represented by the linear formula C12H17BO2S . The molecular weight of this compound is 236.14 .Chemical Reactions Analysis

Boronic acids, including 3-(Cyclohexylthio)phenylboronic acid, are often used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond from a boronic acid and an aryl or vinyl halide .科学研究应用

催化应用

3-(环己硫基)苯基硼酸及其衍生物(如苯基硼酸)作为催化剂具有广泛的应用。例如,它们用于高效、快速、一步合成四氢苯并[b]吡喃,展示了操作简单、反应时间短、产率高、环境污染小的特点 (Nemouchi, Boulcina, Carboni, & Debache, 2012)。此外,这些化合物催化与环己烯酮的不对称 1,4-加成反应,得到高对映选择性和产率的 3-芳基环己烷酮 (Kuriyama & Tomioka, 2001)。

传感和检测应用

苯基硼酸衍生物在传感应用中很有价值。一项涉及带有侧苯基硼酸残基的二硫化随机共聚物的研究表明,使用紫外-可见分光光度法对糖蛋白(如卵清蛋白和抗生物蛋白)表现出有效的传感能力 (Kitano, Anraku, & Shinohara, 2006)。另一个例子是苯基硼酸功能化的 π-扩展四硫富瓦烯衍生物,展示了在糖类传感和识别方面的潜力 (Shao & Zhao, 2010)。

药物递送和生物医学应用

在药物递送领域,苯基硼酸修饰的纳米粒子(如源自 3-(环己硫基)苯基硼酸的纳米粒子)已显示出巨大的潜力。它们增强了肿瘤靶向和穿透力,如涉及阿霉素负载纳米粒子的研究中所示 (Wang, Wei, Cheng, Wang, & Tang, 2016)。此外,已经开发了基于苯基硼酸的葡萄糖反应性聚合物纳米粒子,用于胰岛素递送 (Ma & Shi, 2014)。

结构和分子研究

对苯基硼酸衍生物的结构、振动、电子和分子对接方面的研究提供了对其稳定性和反应性的见解。例如,对 3-甲酰苯基硼酸和 4-甲酰苯基硼酸的构象研究揭示了它们与抗凋亡蛋白的稳定性和潜在相互作用的信息 (Tanış, Kurt, Yalçın, & Ercan, 2020)。

光物理性质

与 3-(环己硫基)苯基硼酸密切相关的苯基硼酸酯在固态下表现出寿命长的室温磷光。这一发现意义重大,因为它挑战了这样的观念:磷光有机分子需要重原子或羰基才能有效产生三重态激发态 (Shoji 等,2017)。

作用机制

Target of Action

3-(Cyclohexylthio)phenylboronic acid is a derivative of phenylboronic acid . Phenylboronic acid has been found to interact with Cocaine esterase , an enzyme found in Rhodococcus sp. (strain MB1 Bresler) . The role of this enzyme is to break down cocaine, a potent stimulant drug .

Mode of Action

Phenylboronic acid, the parent compound, is known to form reversible covalent bonds with sugars . This suggests that 3-(Cyclohexylthio)phenylboronic acid may interact with its targets in a similar manner.

Biochemical Pathways

Boronic acids, including phenylboronic acid, are known to be involved in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Pharmacokinetics

Phenylboronic acid, the parent compound, is known to be soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride . This suggests that 3-(Cyclohexylthio)phenylboronic acid may have similar solubility properties, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given its potential interaction with cocaine esterase , it may influence the breakdown of cocaine, potentially modulating the effects of this drug.

Action Environment

The action of 3-(Cyclohexylthio)phenylboronic acid may be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in polar environments . Additionally, its stability and efficacy may be influenced by factors such as pH and temperature.

未来方向

Boronic acids, including 3-(Cyclohexylthio)phenylboronic acid, are gaining increasing attention in various fields of research. Their unique properties make them useful in areas such as separation, sensing, imaging, diagnostics, and drug delivery . Future research will likely continue to explore these applications and develop new uses for these versatile compounds.

属性

IUPAC Name |

(3-cyclohexylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11,14-15H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRQRSBOMCAGNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SC2CCCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2919391.png)

![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2919392.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide](/img/structure/B2919403.png)

![4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid](/img/structure/B2919404.png)

![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2919410.png)

![ethyl 3-({[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2919412.png)